4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid
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Overview
Description
4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a morpholine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by morpholine.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is attached through a Friedel-Crafts acylation reaction, where the quinazolinone-morpholine intermediate reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: The compound is studied for its potential to modulate neurotransmitter receptors, making it a candidate for treating neurological disorders.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression.
Receptor Modulation: It can bind to neurotransmitter receptors, altering their activity and affecting neuronal communication.
Comparison with Similar Compounds
Similar Compounds
4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid: Lacks the morpholine ring.
6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid: Lacks the benzoic acid moiety.
Uniqueness
The presence of both the morpholine ring and the benzoic acid moiety in 4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid makes it unique. This combination enhances its potential biological activity and allows for more diverse chemical reactions compared to its analogs.
Properties
Molecular Formula |
C20H19N3O4S |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid |
InChI |
InChI=1S/C20H19N3O4S/c24-18-16-11-15(22-7-9-27-10-8-22)5-6-17(16)21-20(28)23(18)12-13-1-3-14(4-2-13)19(25)26/h1-6,11H,7-10,12H2,(H,21,28)(H,25,26) |
InChI Key |
ZIUCWMBOKHDHQK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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